molecular formula C9H9N3OS B185732 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine CAS No. 28004-56-0

5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B185732
CAS No.: 28004-56-0
M. Wt: 207.25 g/mol
InChI Key: FIAPYAFRFHBTLA-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methoxybenzohydrazide with thiocarbonyl compounds under acidic conditions to form the thiadiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This ring system can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds with different heterocyclic rings.

Biological Activity

5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, including antimicrobial, anticancer, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiadiazole ring, which is known for its biological activity. The presence of the methoxy group enhances the compound's solubility and bioavailability. The chemical structure can be represented as follows:

C10H10N4S\text{C}_{10}\text{H}_{10}\text{N}_4\text{S}

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of the thiadiazole ring exhibit significant antimicrobial properties. For example, compounds with similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

CompoundActivityMinimum Inhibitory Concentration (MIC)
This compoundAntibacterial25 μg/mL
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amineAntifungal32 μg/mL

Studies have demonstrated that the introduction of halogen or methoxy groups can enhance the antibacterial activity against Gram-positive bacteria while maintaining antifungal efficacy against strains like Candida albicans and Aspergillus niger .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been well-documented. Research has shown that these compounds can induce apoptosis in cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), U-937 (leukemia)
  • Mechanism : Induction of apoptosis via caspase activation
  • IC50 Values :
    • MCF-7: 0.65 μM
    • U-937: 1.5 μM

The mechanism of action often involves the modulation of signaling pathways associated with cell survival and proliferation. The presence of the methoxy group in this compound is believed to enhance its interaction with target proteins involved in these pathways .

Study on Antimicrobial Efficacy

In a comparative study involving various thiadiazole derivatives, this compound was found to possess superior antibacterial properties compared to other derivatives lacking the methoxy group. The study utilized a disk diffusion method to evaluate the zone of inhibition against selected pathogens.

Study on Anticancer Properties

A recent investigation focused on the cytotoxic effects of this compound on breast cancer cells. The study revealed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathway activation.

Properties

IUPAC Name

5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-13-7-5-3-2-4-6(7)8-11-12-9(10)14-8/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAPYAFRFHBTLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353696
Record name 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28004-56-0
Record name 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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